Codeine p-toluenesulfonate ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Codeine p-toluenesulfonate ester is a chemical compound derived from codeine, an opioid analgesic, and p-toluenesulfonic acid. Codeine is commonly used for its pain-relieving and cough-suppressing properties. The esterification with p-toluenesulfonic acid enhances certain chemical properties, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of codeine p-toluenesulfonate ester typically involves the reaction of codeine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction is usually performed in an aprotic solvent, which helps in the formation of the ester bond . The reaction conditions often include maintaining a controlled temperature and ensuring the exclusion of moisture to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Codeine p-toluenesulfonate ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to substitution reactions.
Reduction: The ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted codeine derivatives.
Hydrolysis: Codeine and p-toluenesulfonic acid.
Reduction: Codeine alcohol derivatives.
Scientific Research Applications
Codeine p-toluenesulfonate ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its analgesic and antitussive properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of codeine p-toluenesulfonate ester involves its interaction with opioid receptors, particularly the mu-opioid receptors. This interaction leads to the inhibition of pain signals and suppression of cough reflexes . The esterification with p-toluenesulfonic acid may alter the pharmacokinetics, potentially enhancing its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Morphine p-toluenesulfonate ester
- Thebaine p-toluenesulfonate ester
- Oripavine p-toluenesulfonate ester
Uniqueness
Codeine p-toluenesulfonate ester is unique due to its specific combination of codeine and p-toluenesulfonic acid, which imparts distinct chemical properties. Compared to other similar compounds, it may offer different pharmacokinetic profiles and therapeutic effects .
Properties
CAS No. |
22952-79-0 |
---|---|
Molecular Formula |
C25H27NO5S |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H27NO5S/c1-15-4-7-17(8-5-15)32(27,28)31-21-11-9-18-19-14-16-6-10-20(29-3)23-22(16)25(18,24(21)30-23)12-13-26(19)2/h4-11,18-19,21,24H,12-14H2,1-3H3 |
InChI Key |
XIZHBEXHAHWBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C=CC3C4CC5=C6C3(C2OC6=C(C=C5)OC)CCN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.